5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine
Description
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
5-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C9H12N4/c1-6(2)7-4-3-5-8-11-9(10)12-13(7)8/h3-6H,1-2H3,(H2,10,12) |
InChI Key |
OHWAYDVDDCUGMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=NC(=NN21)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine can be achieved through various methods. One common approach involves the cyclization of N-(2-pyridyl)amidines or guanidines. This process typically requires oxidizing agents such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2). More environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) and iodine/potassium iodide (I2/KI) can also be used .
Another method involves the reaction of 2-aminopyridines with nitriles. This reaction can be catalyzed by heterogeneous catalysts such as CuOx-ZnO/Al2O3-TiO2 . Additionally, microwave irradiation has been employed to facilitate the synthesis of triazolopyridines under catalyst-free and additive-free conditions .
Industrial Production Methods
Industrial production of 5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine often involves scaling up the aforementioned synthetic routes. The use of microwave-assisted synthesis is particularly advantageous for industrial applications due to its efficiency and eco-friendliness .
Chemical Reactions Analysis
Oxidative Cyclization with β-Dicarbonyl Compounds
Reactions with β-dicarbonyl substrates (e.g., ethyl acetoacetate) under acidic conditions (ethanol, acetic acid) and oxygen atmosphere yield derivatives. Key steps include:
-
Nucleophilic addition of the β-dicarbonyl enol to the amino group.
-
Oxidative dehydrogenation via molecular oxygen to form the cyclized product .
Transamidation and Condensation
The microwave-mediated pathway (Scheme 3, ) proceeds as follows:
-
Intermediate A : Transamidation removes dimethyl amine.
-
Intermediate B : Nucleophilic attack on the nitrile moiety.
-
Final Product : Condensation with the carbonyl group and water elimination .
Oxidative Dehydrogenation
In oxidative cyclization (Scheme 2, ):
-
Adduct Formation : β-dicarbonyl enol attacks the amino group.
-
Oxidative Step : Molecular oxygen drives dehydrogenation.
-
Cyclization : Elimination of water forms the triazolo-pyridine ring .
Key Reaction Conditions and Yields
Functional Group Transformations
The compound undergoes reactions typical of triazoles, including:
-
Substitution : Modification of the isopropyl group or pyridine ring.
-
Addition : Nucleophilic or electrophilic attack at the triazole ring.
This compound’s synthesis leverages modern catalytic-free methods and oxidative cyclization, with reaction yields strongly influenced by solvent, acid equivalents, and oxygen availability. Its versatile reactivity makes it a valuable scaffold for medicinal chemistry applications.
Scientific Research Applications
5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of materials for phosphorescent OLED devices.
Mechanism of Action
The mechanism of action of 5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of kinases such as JAK1 and JAK2, which play crucial roles in signal transduction pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole-pyridine fused structure and exhibit comparable biological activities.
Pyrazolo[1,5-a]pyrimidines: These are purine analogues with significant pharmaceutical interest due to their antitrypanosomal activity.
Uniqueness
5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Q & A
Q. What are the key synthetic routes for 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine, and how do reaction conditions influence yield?
A one-pot synthesis strategy is commonly employed for triazolopyridine derivatives. For analogous compounds (e.g., 5-chloro derivatives), reacting substituted pyridin-2-amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by hydroxylamine hydrochloride generates an N-hydroxy-formimidamide intermediate. Cyclization with trifluoroacetic acid anhydride (TFAA) forms the triazolopyridine core, and subsequent functionalization (e.g., isopropyl group introduction) can be achieved via nucleophilic substitution or coupling reactions under basic conditions. Yield optimization requires precise temperature control (e.g., 80–100°C for cyclization) and stoichiometric ratios of reagents .
Q. How is the structural integrity of 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine confirmed experimentally?
Structural validation relies on spectroscopic techniques:
- NMR : Distinct signals for the triazolopyridine core (e.g., δ 8.2–8.5 ppm for H-7 in 1H NMR) and isopropyl substituents (split methyl signals in 1H/13C NMR).
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) consistent with the molecular formula (C9H13N5).
- X-ray crystallography (for derivatives): Confirms planarity of the triazolopyridine ring and spatial arrangement of substituents .
Q. What pharmacological activities are associated with triazolopyridine-2-amine derivatives?
Derivatives of this scaffold exhibit diverse bioactivities, including enzyme inhibition (e.g., kinases, phosphodiesterases) and antimicrobial properties. For example, 7-hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine shows anticancer potential via DNA intercalation, while fluorinated analogs demonstrate antiviral activity. Structure-activity relationships (SAR) highlight the importance of the 2-amine group and substituent hydrophobicity for target binding .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, identifying energy barriers for key steps like cyclization. Coupled with machine learning, computational tools screen solvent systems (e.g., DMF vs. acetonitrile) and catalysts to reduce trial-and-error experimentation. For example, ICReDD’s integrated approach combines computational reaction path searches with experimental validation to accelerate optimization .
Q. How should researchers address contradictions in reported pharmacological data for triazolopyridine derivatives?
Discrepancies in bioactivity (e.g., varying IC50 values across studies) often arise from differences in assay conditions (e.g., pH, solvent). Mitigation strategies include:
- Standardizing assay protocols (e.g., using DMSO concentration <1% to avoid solvent interference).
- Validating target specificity via counter-screening against related enzymes.
- Employing isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
Q. What strategies improve solubility and bioavailability of 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine in biological assays?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amine) to enhance membrane permeability.
- Co-solvent systems : Use cyclodextrins or PEG-based formulations to solubilize hydrophobic cores.
- Salt formation : React the free amine with acids (e.g., HCl) to generate water-soluble salts .
Q. How can researchers resolve spectral data inconsistencies during structural elucidation?
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., distinguishing aromatic protons in the triazolopyridine ring).
- Isotopic labeling : Use 15N-labeled precursors to simplify complex splitting patterns in NMR.
- Crystallographic validation : Resolve ambiguous NOEs or coupling constants with single-crystal X-ray data .
Q. What are the regioselectivity challenges in functionalizing the triazolopyridine core, and how are they managed?
Electrophilic substitution favors the 5- and 7-positions due to electron-rich regions. For example, nitration of 5-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine occurs at the 7-position. To direct functionalization, use protecting groups (e.g., Boc on the 2-amine) or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .
Q. How does the isopropyl substituent influence the compound’s reactivity in medicinal chemistry applications?
The isopropyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs. However, steric hindrance from this group may reduce binding affinity in sterically constrained active sites. Computational docking studies (e.g., AutoDock Vina) guide substituent placement to balance hydrophobicity and spatial compatibility .
Q. What experimental and computational tools validate reaction mechanisms for triazolopyridine synthesis?
- Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise mechanisms (e.g., in cyclization steps).
- DFT calculations : Map potential energy surfaces to identify rate-determining steps.
- In situ IR spectroscopy : Monitor intermediate formation (e.g., N-hydroxy-formimidamide) during one-pot syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
